(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with a diphenylamino group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic aromatic substitution reaction, where diphenylamine reacts with the halogenated biphenyl.
Boronic Acid Functionalization: The final step involves the conversion of the biphenyl derivative to the boronic acid form using a suitable boron reagent, such as bis(pinacolato)diboron, under catalytic conditions.
Industrial Production Methods
Industrial production of (4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroboration products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroboration products.
Substitution: Biphenyl derivatives with various substituents.
Scientific Research Applications
(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications. Additionally, the diphenylamino group can participate in electron transfer processes, contributing to its functionality in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Bromotriphenylamine
- 4-Aminophenylboronic acid pinacol ester
- Bis(pinacolato)diboron
Uniqueness
(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its combination of a boronic acid group with a diphenylamino-substituted biphenyl structure. This unique combination imparts distinct electronic and chemical properties, making it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
[4-[4-(N-phenylanilino)phenyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWUURWKWDHFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464228 | |
Record name | Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668493-36-5 | |
Record name | Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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